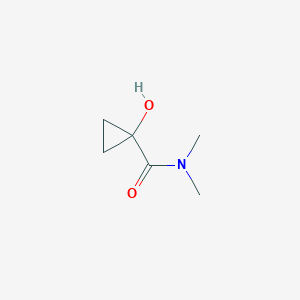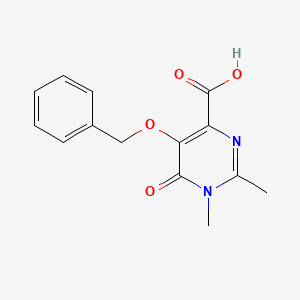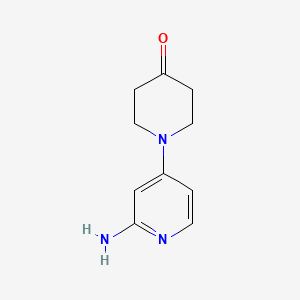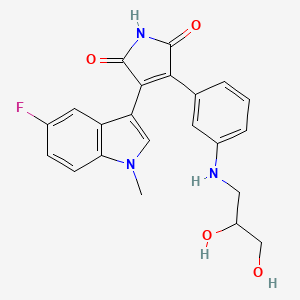
5-Androsten-3beta,11beta,17beta-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Androsten-3beta,11beta,17beta-triol is a naturally occurring steroid hormone. It is a metabolite of dehydroepiandrosterone (DHEA) and is involved in various physiological processes. This compound is known for its weak androgenic and estrogenic activities, making it a subject of interest in endocrinology and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Androsten-3beta,11beta,17beta-triol typically involves the hydroxylation of androstenedione or testosterone. One common method is the microbial transformation of these precursors using specific strains of bacteria or fungi that possess the necessary hydroxylase enzymes. The reaction conditions usually include an aqueous medium, controlled temperature, and pH to optimize the enzyme activity.
Industrial Production Methods
Industrial production of this compound often employs biotechnological approaches, leveraging genetically engineered microorganisms to enhance yield and purity. The process involves fermentation, followed by extraction and purification steps to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
5-Androsten-3beta,11beta,17beta-triol undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or carboxylic acids.
Reduction: Formation of dihydro derivatives.
Substitution: Introduction of functional groups at specific positions on the steroid backbone.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenation using halogens or halogenating agents like N-bromosuccinimide.
Major Products
Oxidation: Androstenedione, 11-keto derivatives.
Reduction: Dihydroandrostenediol.
Substitution: Halogenated steroids.
Scientific Research Applications
5-Androsten-3beta,11beta,17beta-triol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various steroid derivatives.
Biology: Studied for its role in modulating enzyme activities and hormone receptors.
Medicine: Investigated for its potential therapeutic effects in conditions like adrenal insufficiency and hormone replacement therapy.
Industry: Utilized in the production of steroid-based pharmaceuticals and as a biochemical research tool.
Mechanism of Action
The mechanism of action of 5-Androsten-3beta,11beta,17beta-triol involves its interaction with androgen and estrogen receptors. It binds to these receptors, modulating their activity and influencing the expression of target genes. This compound also affects various signaling pathways, including those involved in cell proliferation, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Androstenediol (5-androstenediol): Another metabolite of DHEA with similar weak androgenic and estrogenic activities.
Androstenedione: A precursor in the biosynthesis of testosterone and estrone.
Dehydroepiandrosterone (DHEA): A major adrenal steroid involved in the production of androgens and estrogens.
Uniqueness
5-Androsten-3beta,11beta,17beta-triol is unique due to its specific hydroxylation pattern, which imparts distinct biological activities compared to other similar compounds. Its ability to modulate both androgen and estrogen receptors makes it a versatile molecule in endocrine research.
Properties
CAS No. |
3924-22-9 |
|---|---|
Molecular Formula |
C19H30O3 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
(3S,8S,9S,10R,11S,13S,14S,17S)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,11,17-triol |
InChI |
InChI=1S/C19H30O3/c1-18-8-7-12(20)9-11(18)3-4-13-14-5-6-16(22)19(14,2)10-15(21)17(13)18/h3,12-17,20-22H,4-10H2,1-2H3/t12-,13-,14-,15-,16-,17+,18-,19-/m0/s1 |
InChI Key |
ZHAABJRKOCQPKV-MFXFBURESA-N |
SMILES |
CC12CCC(CC1=CCC3C2C(CC4(C3CCC4O)C)O)O |
Isomeric SMILES |
C[C@]12CC[C@@H](CC1=CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@H]4O)C)O)O |
Canonical SMILES |
CC12CCC(CC1=CCC3C2C(CC4(C3CCC4O)C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


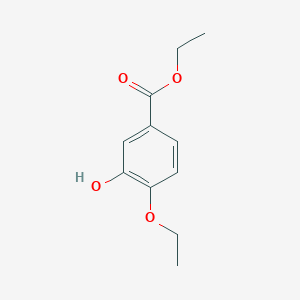
![[(4-Formyl-2-nitrophenyl)sulfanyl]acetic acid](/img/structure/B3327791.png)
